

Application Note: Quantification of Epinastine Using a Validated Stability-Indicating HPLC Method

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Compound of Interest

Compound Name: *Epiaschantin*

Cat. No.: *B1163919*

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This application note describes a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Epinastine Hydrochloride in bulk drug and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies.

Introduction

Epinastine is an antihistamine used in the treatment of allergic conjunctivitis. Accurate and reliable quantification of Epinastine in various matrices is crucial for ensuring product quality and therapeutic efficacy. This document outlines a validated HPLC method that can effectively separate Epinastine from its degradation products, ensuring specificity and stability-indicating properties.

Chromatographic Conditions

The separation is achieved on a C18 column with a gradient elution system. The mobile phase consists of a phosphate buffer and an organic modifier.

Method Validation

The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and

robustness. The validation parameters confirm that the method is suitable for its intended purpose.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize the chromatographic conditions and validation parameters for the quantification of Epinastine and similar compounds using HPLC.

Table 1: Chromatographic Conditions for Epinastine Analysis

Parameter	Method 1	Method 2
Column	Kromasil C18 (250 x 4.6 mm, 5 μ m) [5]	C18 column (150 x 4.6 mm, 5 μ m)
Mobile Phase	0.01 M KH ₂ PO ₄ (pH 5.2) and Acetonitrile (gradient)	Aqueous phase (Sodium pentanesulfonate monohydrate and KH ₂ PO ₄ , pH 4.5) and Organic phase (Acetonitrile:Methanol, 4:1 v/v) in a 60:40 v/v ratio
Flow Rate	Not Specified	1.0 mL/min
Detection Wavelength	254 nm	220 nm
Retention Time	Not Specified	3.5 min

Table 2: Method Validation Parameters for Epinastine Analysis

Parameter	Method 1
Linearity Range	2-200 µg/mL
Correlation Coefficient (r ²)	Not Specified
Accuracy (% Recovery)	99.05 - 100.50%
Precision (% RSD)	Not Specified
Limit of Detection (LOD)	Not Specified
Limit of Quantification (LOQ)	Not Specified
Robustness	Validated

Experimental Protocols

This section provides a detailed protocol for the quantification of Epinastine using HPLC.

1. Materials and Reagents

- Epinastine Hydrochloride reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen orthophosphate (AR grade)
- Sodium pentanesulfonate monohydrate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

2. Instrumentation

- HPLC system with a UV detector
- C18 analytical column (e.g., 150 × 4.6 mm, 5 µm)

- Electronic balance
- pH meter
- Sonicator
- 0.45 µm membrane filters

3. Preparation of Solutions

- Aqueous Mobile Phase: Dissolve 3.8 g of sodium pentanesulfonate monohydrate and 4.0 g of potassium dihydrogen orthophosphate in 1 L of water. Adjust the pH to 4.5 with orthophosphoric acid.
- Organic Mobile Phase: Mix acetonitrile and methanol in a 4:1 v/v ratio.
- Final Mobile Phase: Mix the aqueous and organic phases in a 60:40 v/v ratio. Filter through a 0.45 µm membrane filter and degas.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Epinastine Hydrochloride reference standard and dissolve in 100 mL of the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-200 µg/mL.

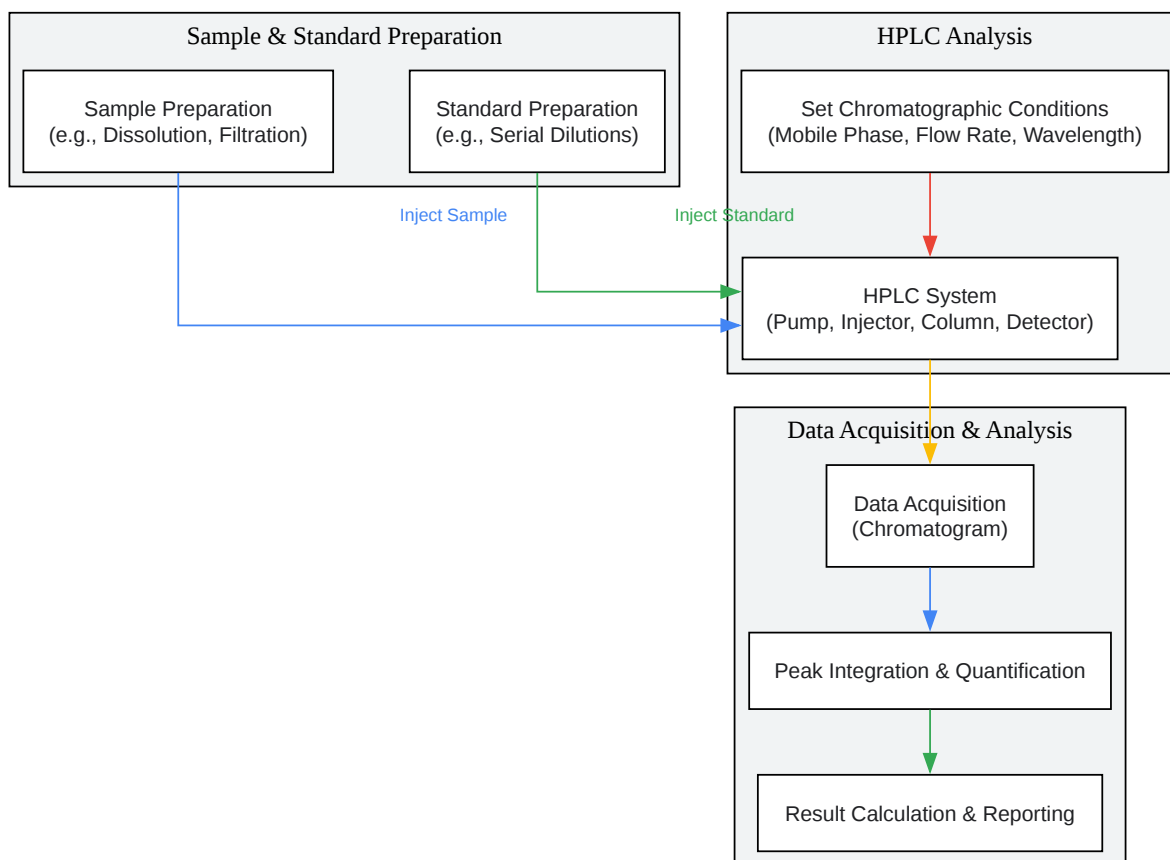
4. Sample Preparation

- For Bulk Drug: Accurately weigh a quantity of the drug powder equivalent to 100 mg of Epinastine Hydrochloride and prepare the solution as described for the standard stock solution.
- For Pharmaceutical Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Epinastine Hydrochloride and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.

5. Chromatographic Analysis

- Set up the HPLC system with the specified chromatographic conditions (Table 1, Method 2).
- Inject 20 μL of the blank (mobile phase), followed by the standard solutions and the sample solutions.
- Record the chromatograms and measure the peak areas.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of Epinastine in the sample solutions from the calibration curve.

Visualizations



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Caption: General workflow for HPLC analysis.

This comprehensive guide provides a robust framework for the quantification of Epinastine and can be adapted for other similar compounds with appropriate method development and validation.

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